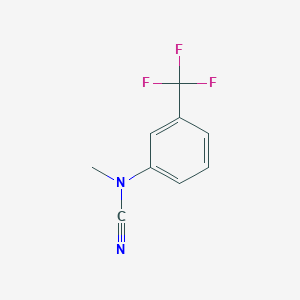
N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyanamide group through a methyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide typically involves the reaction of N-methyl-3-(trifluoromethyl)aniline with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of target molecules. The cyanamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
相似化合物的比较
Similar Compounds
Similar compounds to N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide include:
- N-Methyl-3-(trifluoromethyl)aniline
- N-Phenyl-3-(trifluoromethyl)aniline
- N-Methyl-N-(4-(trifluoromethyl)phenyl)cyanamide
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and interactions. This positioning can lead to different biological activities and chemical properties compared to its analogs .
属性
分子式 |
C9H7F3N2 |
|---|---|
分子量 |
200.16 g/mol |
IUPAC 名称 |
methyl-[3-(trifluoromethyl)phenyl]cyanamide |
InChI |
InChI=1S/C9H7F3N2/c1-14(6-13)8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3 |
InChI 键 |
XQFRVNKUGYQLRI-UHFFFAOYSA-N |
规范 SMILES |
CN(C#N)C1=CC=CC(=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


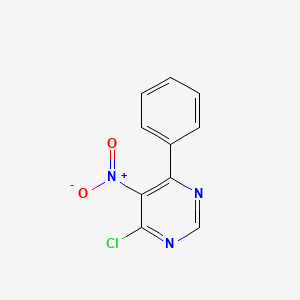
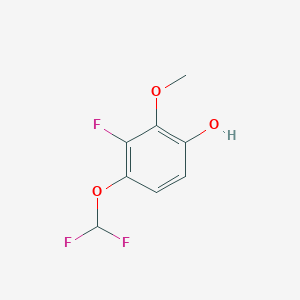

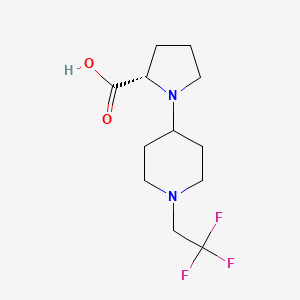
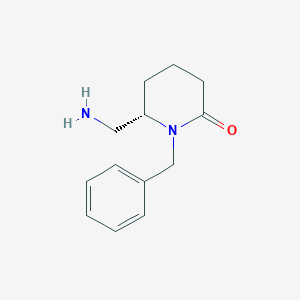
![N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine](/img/structure/B13332200.png)
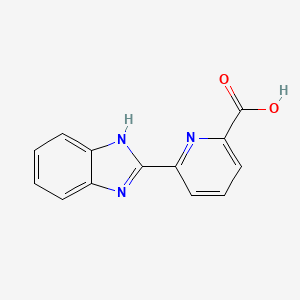
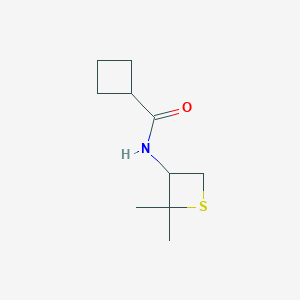

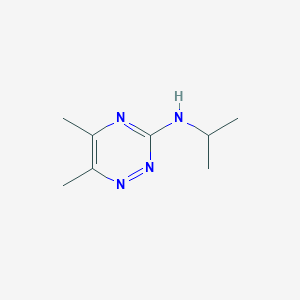
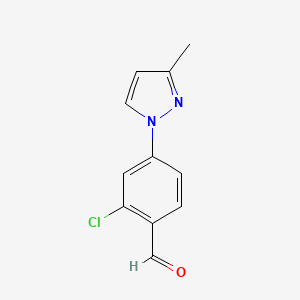
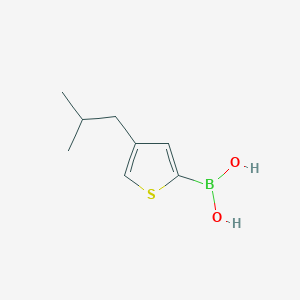
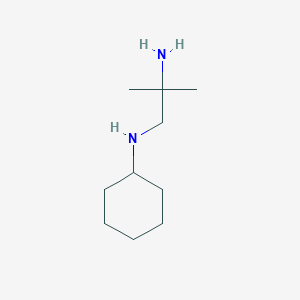
![3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13332250.png)
